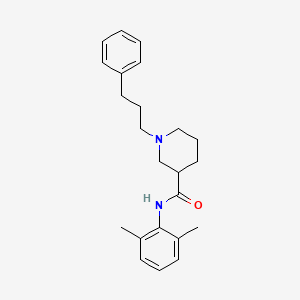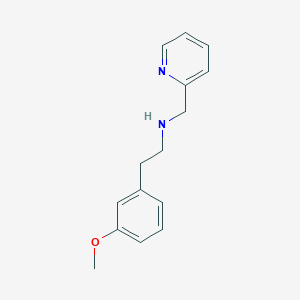
2-(3-methoxyphenyl)-N-(2-pyridinylmethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenyl)-N-(2-pyridinylmethyl)ethanamine, commonly known as MPPE, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive drug that acts as a selective serotonin releasing agent (SSRA) and a serotonin-norepinephrine-dopamine releasing agent (SNDRA). MPPE was first synthesized in the 1990s and has since been studied extensively for its potential therapeutic applications.
Mechanism of Action
MPPE acts as a selective serotonin releasing agent (2-(3-methoxyphenyl)-N-(2-pyridinylmethyl)ethanamine) and a serotonin-norepinephrine-dopamine releasing agent (SNDRA). It works by increasing the release of serotonin, norepinephrine, and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
MPPE has been shown to have several biochemical and physiological effects in animal studies. It has been shown to increase the release of serotonin, norepinephrine, and dopamine in the brain, which can lead to improved mood, cognition, and behavior. MPPE has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using MPPE in lab experiments is its selective action on serotonin, norepinephrine, and dopamine release, which allows for more precise manipulation of these neurotransmitters. However, one limitation of using MPPE is its potential for neurotoxicity at high doses, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on MPPE. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Another area of interest is its potential as a novel antidepressant and anxiolytic agent. Additionally, further research is needed to better understand the biochemical and physiological effects of MPPE and its potential for neurotoxicity.
Synthesis Methods
The synthesis of MPPE involves the reaction of 3-methoxyphenylacetonitrile with 2-pyridinemethanamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through a series of chromatographic techniques to obtain pure MPPE.
Scientific Research Applications
MPPE has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, psychiatry, and pharmacology. It has been shown to have antidepressant, anxiolytic, and analgesic effects in animal studies. MPPE has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
properties
IUPAC Name |
2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-18-15-7-4-5-13(11-15)8-10-16-12-14-6-2-3-9-17-14/h2-7,9,11,16H,8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAXEJRVUPORKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Methoxyphenyl)ethyl][(pyridin-2-YL)methyl]amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

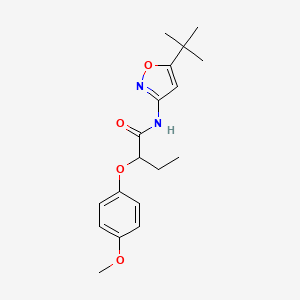
![N-(2-fluorophenyl)-2-[(2-methoxyphenyl)amino]butanamide](/img/structure/B4936107.png)
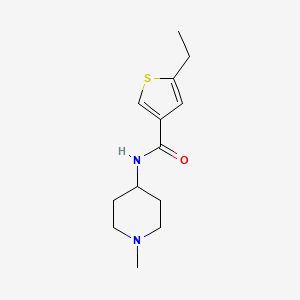
![2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol](/img/structure/B4936122.png)
![N-(2,3-dihydro-1H-inden-2-yl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4936131.png)
![1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4936137.png)
![1-(2-methoxyphenyl)-4-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}piperazine](/img/structure/B4936145.png)
amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4936147.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4936155.png)
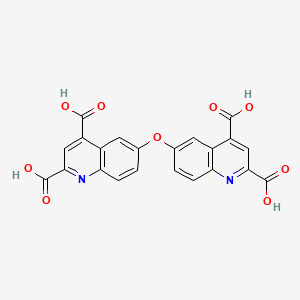
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B4936176.png)

![(4aS*,8aR*)-2-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B4936183.png)
